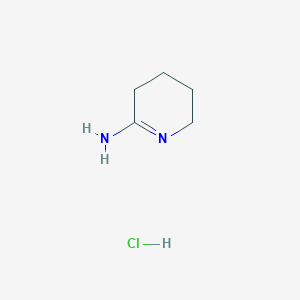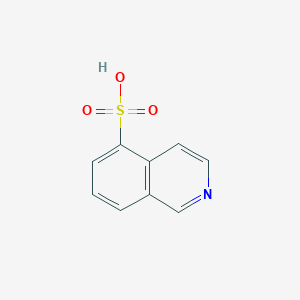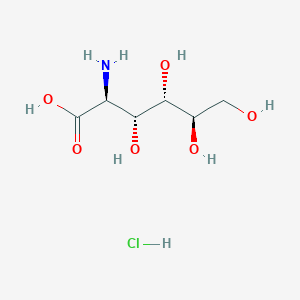
2-METHYL-3-(PIPERIDIN-2-YL)PYRIDINE
Overview
Description
2-Methyl-3-(2-piperidinyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a piperidine ring at the third position. This compound is of significant interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-piperidinyl)pyridine typically involves the condensation of 2-methylpyridine with piperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation techniques and advanced catalytic systems to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(2-piperidinyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: NBS, halogenating agents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-Methyl-3-(2-piperidinyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-piperidinyl)pyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
2-Methylpyridine: Lacks the piperidine ring, making it less versatile in certain applications.
3-(2-piperidinyl)pyridine: Similar structure but without the methyl group, affecting its reactivity and binding properties.
Uniqueness: 2-Methyl-3-(2-piperidinyl)pyridine’s unique combination of a methyl group and a piperidine ring enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2055-12-1 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h4-5,8,11,13H,2-3,6-7H2,1H3 |
InChI Key |
WHAIHNKQZOMXJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C2CCCCN2 |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCCN2 |
| 69567-20-0 | |
Synonyms |
1-Methyl-anabasine; 3-(1-Methyl-2-piperidinyl)-pyridine; 1-Methyl-2-(3’-pyridyl)piperidine; 1-Methylanabasine; N’-Methylanabasine; N’-Methylanabasine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)












